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Compound of Interest

Compound Name: Geranylfarnesol

Cat. No.: B3028571

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geranylfarnesol, a C25 isoprenoid alcohol, is a significant natural product with potential
applications in drug discovery and development. Its structural complexity, arising from multiple
stereoisomers, necessitates powerful analytical techniques for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for the detailed
structural elucidation of such molecules in solution. This application note provides a
comprehensive guide to the use of one-dimensional (*H and 3C) and two-dimensional NMR
techniques for the structural determination of (2Z,6Z,10E,14E)-Geranylfarnesol. The protocols
and data presented herein serve as a valuable resource for researchers engaged in the
isolation, characterization, and utilization of sesterterpenoids.

Structural Information

Compound Name: (2Z,6Z,10E,14E)-Geranylfarnesol Molecular Formula: C2sH420 Molecular
Weight: 358.61 g/mol Structure:
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Figure 1.
Chemical structure of (2Z,6Z,10E,14E)-Geranylfarnesol with atom numbering for NMR
assignments.

Quantitative NMR Data

The complete assignment of the *H and 3C NMR spectra of (2Z,6Z,10E,14E)-Geranylfarnesol
was achieved through a combination of 1D and 2D NMR experiments. The data, originally
reported by Akihisa et al. (1999), is summarized below.[1]

Table 1: *H NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (500 MHz, CDCls)

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b3028571?utm_src=pdf-body
https://www.benchchem.com/product/b3028571?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7747971/
https://www.benchchem.com/product/b3028571?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028571?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Atom No. Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-1 4.15 d 70
H-2 5.41 t 70
H-4 2.11 t 75
H-5 2.11 t 75
H-6 5.12 t 70
H-8 2.05 m

H-9 2.05 m

H-10 5.10 t 70
H-12 1.98 m

H-13 1.98 m

H-14 5.09 t 70
H-16 2.08 q 75
H-17 2.08 q 7.5
H-18 5.09 t 70
H-20 1.68 s

H-21 1.60 s

H-22 1.60 s

H-23 1.60 s

H-24 1.76 s

H-25 1.68 s

Table 2: 13C NMR Spectroscopic Data for (2Z,6Z,10E,14E)-Geranylfarnesol (125 MHz, CDCIs)
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Atom No. Chemical Shift (6, ppm)
C-1 58.7
C-2 124.9
C-3 140.4
C-4 32.2
C-5 26.5
C-6 124.6
C-7 135.5
C-8 39.7
C-9 26.7
C-10 124.4
C-11 135.0
C-12 39.7
C-13 26.8
C-14 124.4
C-15 131.3
C-16 39.7
C-17 26.8
C-18 124.4
C-19 131.3
C-20 17.7
C-21 25.7
C-22 16.0
C-23 16.0
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C-24 23.4

C-25 17.7

Experimental Protocols
Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.
» Sample Weighing: Accurately weigh approximately 5-10 mg of purified Geranylfarnesol.

e Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully
soluble. Chloroform-d (CDCls) is a common and effective choice for isoprenoid compounds.

o Dissolution: Dissolve the sample in 0.6-0.7 mL of CDCls in a clean, dry NMR tube.

« Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for both *H and
13C NMR, with its signal set to 0.00 ppm.

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool into a clean NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer.
These may need to be optimized based on the specific instrument and sample concentration.

e 1D H NMR:

[¢]

Pulse Program: Standard single-pulse experiment (e.g., zg30)

[e]

Spectral Width: 12-16 ppm

o

Acquisition Time: 2-3 seconds

o

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

[¢]
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e 1D 3C NMR:

(¢]

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

[¢]

Spectral Width: 200-240 ppm

[¢]

Acquisition Time: 1-2 seconds

[e]

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

o

e 2D COSY (Correlation Spectroscopy):

[¢]

Purpose: To identify proton-proton (*H-1H) spin-spin coupling networks.

[e]

Pulse Program: Standard COSY experiment (e.g., cosygpqf)

o

Spectral Width (F1 and F2): 12-16 ppm

[¢]

Number of Increments (F1): 256-512

o

Number of Scans per Increment: 8-16

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Purpose: To determine one-bond proton-carbon (*H-13C) correlations.

o Pulse Program: Standard HSQC experiment with gradient selection (e.g.,
hsqcedetgpsisp2.3)

o Spectral Width (F2 - tH): 12-16 ppm

o Spectral Width (F1 - 13C): 160-200 ppm

o Number of Increments (F1): 128-256

o Number of Scans per Increment: 16-32
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e 2D HMBC (Heteronuclear Multiple Bond Correlation):

o Purpose: To identify long-range (2-3 bond) proton-carbon (*H-13C) correlations, which is
crucial for connecting different spin systems.

o Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqgf)
o Spectral Width (F2 - tH): 12-16 ppm

o Spectral Width (F1 - 13C): 200-240 ppm

o Number of Increments (F1): 256-512

o Number of Scans per Increment: 32-64

Structure Elucidation Workflow

The structural elucidation of Geranylfarnesol using NMR spectroscopy follows a logical
progression, integrating data from various experiments.

1D NMR Analysis 2D NMR Analysis

mEEE

Data Inte pretatl n & Structure Assemb
Identify Proton Spin Systems Establish *H-13C One-Bond Correlations

i i

Connect Fragments via Long-Range Correlations |-

Propose Final Structure
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Caption: Workflow for the structural elucidation of Geranylfarnesol by NMR.

Data Interpretation

'H NMR Analysis: The *H NMR spectrum provides initial information on the types of protons
present. The olefinic protons appear in the downfield region (& 5.0-5.5 ppm), while the allylic
and methylene protons are found in the upfield region (d 1.9-2.2 ppm). The methyl protons
appear as singlets around 6 1.6-1.8 ppm. The doublet at & 4.15 ppm is characteristic of the
methylene protons adjacent to the hydroxyl group.

13C NMR Analysis: The 13C NMR spectrum indicates the number of unique carbon atoms.
The olefinic carbons resonate between & 124-141 ppm, while the carbon bearing the
hydroxyl group (C-1) is observed at 6 58.7 ppm. The aliphatic carbons appear in the range of
0 16-40 ppm.

COSY Analysis: The COSY spectrum reveals the connectivity between adjacent protons. For
instance, correlations are observed between the H-1 and H-2 protons, and between the
various methylene and methine protons within the isoprenoid chain, allowing for the
assembly of individual spin systems.

HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon
atom. This experiment is fundamental for assigning the carbon signals based on the already
assigned proton signals.

HMBC Analysis: The HMBC spectrum is crucial for establishing the overall carbon skeleton.
Long-range correlations between protons and carbons separated by two or three bonds
connect the individual spin systems identified from the COSY spectrum. For example,
correlations from the methyl protons to adjacent olefinic carbons confirm the placement of
the methyl groups and the geometry of the double bonds.

Conclusion

The comprehensive analysis of 1D and 2D NMR data enables the complete and unambiguous

structural characterization of (2Z,6Z,10E,14E)-Geranylfarnesol. The combination of *H, 13C,

COSY, HSQC, and HMBC experiments provides a robust methodology for determining the
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chemical structure and connectivity of complex natural products. The detailed protocols and
spectral data presented in this application note serve as a comprehensive guide for
researchers in natural product chemistry, drug discovery, and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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